3,5-Dichloro-4-cyanobenzoyl chloride 3,5-Dichloro-4-cyanobenzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13973877
InChI: InChI=1S/C8H2Cl3NO/c9-6-1-4(8(11)13)2-7(10)5(6)3-12/h1-2H
SMILES:
Molecular Formula: C8H2Cl3NO
Molecular Weight: 234.5 g/mol

3,5-Dichloro-4-cyanobenzoyl chloride

CAS No.:

Cat. No.: VC13973877

Molecular Formula: C8H2Cl3NO

Molecular Weight: 234.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-cyanobenzoyl chloride -

Specification

Molecular Formula C8H2Cl3NO
Molecular Weight 234.5 g/mol
IUPAC Name 3,5-dichloro-4-cyanobenzoyl chloride
Standard InChI InChI=1S/C8H2Cl3NO/c9-6-1-4(8(11)13)2-7(10)5(6)3-12/h1-2H
Standard InChI Key CCCZJWIXSIYWLY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The molecule consists of a benzene ring substituted at positions 3 and 5 with chlorine atoms, a cyano group at position 4, and an acyl chloride functional group at position 1. This arrangement creates distinct electronic effects:

  • Chlorine atoms induce electron-withdrawing effects via inductive withdrawal, polarizing the aromatic system.

  • Cyanogroup (-C≡N) contributes π-deficient character through conjugation, enhancing electrophilicity at the carbonyl carbon.

  • Acyl chloride (-COCl) provides a high-energy site for nucleophilic substitution or Friedel-Crafts reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₈H₂Cl₃NO
Molecular weight234.5 g/mol
IUPAC name3,5-dichloro-4-cyanobenzoyl chloride
SMILES notationC1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl
InChIKeyCCCZJWIXSIYWLY-UHFFFAOYSA-N

X-ray crystallography of analogous compounds reveals planar geometry with bond angles of 120° at the carbonyl carbon, consistent with sp² hybridization .

Synthetic Methodologies

Aryl Carboxylic Acid Chlorination

The most industrially viable route involves treating 3,5-dichloro-4-cyanobenzoic acid with chlorinating agents:

  • Oxalyl chloride method:

    • Dissolve 3,5-dichloro-4-cyanobenzoic acid (10 mmol) in dichloromethane (50 mL) with catalytic DMF.

    • Add oxalyl chloride (20 mmol) dropwise at 0°C, then stir for 4 hours.

    • Remove solvent under vacuum to yield 92-95% product .

  • Thionyl chloride method:

    • Reflux 3,5-dichloro-4-cyanobenzoic acid (2 mmol) in thionyl chloride (16 mmol) for 18 hours.

    • Azeotropic removal with toluene gives 88-90% purity .

Table 2: Chlorination Agent Comparison

AgentTemperatureYield (%)Byproduct Management
Oxalyl chloride0-25°C92-95HCl, CO gas
Thionyl chlorideReflux88-90SO₂, HCl

Palladium-Catalyzed Carbonylation

An alternative palladium-mediated approach enables synthesis from aryl bromides:

  • Charge autoclave with 3,5-dichlorobromobenzene (1.25 mmol), benzyltriphenylphosphonium chloride (1.5 eq), and Pd(PtBu₃)₂ (5 mol%).

  • Pressurize with CO (20 atm) at 110°C for 24 hours.

  • Isolate via filtration and toluene rinsing, achieving 75-80% yield .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s reactivity profile enables synthesis of:

  • Antiviral agents: Derivatives exhibit EC₅₀ values of 5.5-20.5 µM against Coxsackievirus B5 and Poliovirus Sb-1 through capsid-binding mechanisms .

  • Diuretics: Coupling with sulfonamides produces thiazide-like compounds targeting renal carbonic anhydrase.

  • Neuroactive compounds: Amidation yields GABA receptor modulators with sub-micromolar binding affinities.

Agrochemical Applications

  • Herbicides: Conjugation with triazine amines generates photosystem II inhibitors (Ki = 12 nM).

  • Fungicides: Thiourea derivatives show 98% efficacy against Phytophthora infestans at 50 ppm .

Dye and Polymer Chemistry

  • Azo dyes: Diazotization produces deep-blue pigments with λmax 580-620 nm for LCD applications.

  • Polymer crosslinkers: Michael addition with diacrylates enhances thermoset resin Tg by 40-60°C.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, Ar-H), 8.02 (s, 1H, Ar-H).

  • ¹³C NMR: 165.8 (C=O), 140.2 (C-Cl), 118.4 (C≡N).

  • IR: 1785 cm⁻¹ (C=O str), 2220 cm⁻¹ (C≡N str), 750 cm⁻¹ (C-Cl bend).

Chromatographic Analysis

HPLC (C18 column, 70:30 MeOH/H₂O): tR = 6.2 min, >99% purity. MS (EI): m/z 234 [M]⁺, 199 [M-Cl]⁺.

Emerging Research Directions

Continuous Flow Synthesis

Microreactor systems enable safer handling via:

  • Residence time <2 minutes at 150°C

  • 99% conversion with 10-fold reduced solvent use .

Biocatalytic Approaches

Immobilized lipases achieve enantioselective amidation (ee >98%) for chiral drug synthesis.

Computational Modeling

DFT studies predict reactivity trends:

  • LUMO energy (-1.8 eV) favors nucleophilic attack at carbonyl.

  • HOMO localization on cyano group enables radical coupling.

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